Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Description
Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a piperazine-based compound featuring a trifluoromethyl-substituted pyrimidine ring. This structure is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly kinase inhibitors and protein-protein interaction modulators. The tert-butyl carbamate group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses . The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives of this compound attractive candidates for drug discovery .
Properties
IUPAC Name |
tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)21-6-4-20(5-7-21)11-8-10(14(15,16)17)18-9-19-11/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGHIIPXDKFSKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate” are currently unknown. This compound is a biochemical used for proteomics research
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity. For instance, it is recommended to store this compound in a dark place, sealed in dry conditions, at 2-8°C.
Biological Activity
Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H17F3N6, with a molecular weight of approximately 354.33 g/mol. Its structure includes:
- Pyrimidine ring : Enhances interaction with biological targets.
- Piperazine moiety : Improves solubility and bioavailability.
- Trifluoromethyl group : Modifies electronic properties and increases lipophilicity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of receptor modulation. The trifluoromethyl group is known to enhance binding affinity to certain receptors or enzymes, which can lead to significant biological effects depending on the target pathway involved .
Therapeutic Applications
Research indicates that compounds similar to tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine derivatives have been explored for their potential in treating conditions such as:
- Type 2 Diabetes Mellitus : Compounds in this class have been identified as GPR119 agonists, which augment insulin secretion and lower plasma glucose levels in diabetic models .
- Neurological Disorders : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating psychiatric disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. For instance:
- GPR119 Agonist Activity :
- Synthetic Pathways :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
The pyrimidine ring in the target compound is substituted at the 4-position with a piperazine-carboxylate group and at the 6-position with a trifluoromethyl group. Modifications to these substituents significantly alter physicochemical and biological properties:
Piperazine Modifications
The piperazine ring is frequently functionalized to tune pharmacokinetic properties:
Physicochemical Properties
The trifluoromethyl group increases hydrophobicity, while nitro or thioether groups alter electronic density and hydrogen-bonding capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
